molecular formula C3H6F3NO B112625 3-Amino-1,1,1-trifluoropropan-2-ol CAS No. 431-38-9

3-Amino-1,1,1-trifluoropropan-2-ol

Cat. No.: B112625
CAS No.: 431-38-9
M. Wt: 129.08 g/mol
InChI Key: RISHBQWFBUTROQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound is a unique chemical provided to early discovery researchers , and its specific targets in biological systems are still under investigation.

Pharmacokinetics

Its physicochemical properties suggest that it has high gi absorption and is bbb permeant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-1,1,1-trifluoropropan-2-ol . For instance, its stability may be affected by temperature, pH, and light exposure. Its efficacy could be influenced by the presence of other compounds or physiological conditions of the organism.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Amino-1,1,1-trifluoropropan-2-ol involves the reaction of ammonia with 3-fluoropropanal . The reaction conditions can be adjusted based on the desired yield and purity of the product. The general reaction is as follows:

NH3+CF3CH2CHOCF3CH2CH(OH)NH2 \text{NH}_3 + \text{CF}_3\text{CH}_2\text{CHO} \rightarrow \text{CF}_3\text{CH}_2\text{CH}(OH)\text{NH}_2 NH3​+CF3​CH2​CHO→CF3​CH2​CH(OH)NH2​

Properties

IUPAC Name

3-amino-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3NO/c4-3(5,6)2(8)1-7/h2,8H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISHBQWFBUTROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962893
Record name 3-Amino-1,1,1-trifluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-38-9
Record name 3-Amino-1,1,1-trifluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-1,1,1-trifluoropropan-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the research presented in the paper regarding the synthesis of (R)-3-Amino-1,1,1-trifluoropropan-2-ol?

A1: The paper details a novel method for synthesizing (R)-3-Amino-1,1,1-trifluoropropan-2-ol. This is significant because the compound is a valuable chiral building block for various pharmaceuticals and biologically active compounds. The described method utilizes a Dakin-West reaction followed by an enantioselective reduction, potentially offering a more efficient and cost-effective alternative to existing synthesis routes [].

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